2,6-Bis(methoxymethyl)pyrimidin-4-amine
Overview
Description
2,6-Bis(methoxymethyl)pyrimidin-4-amine, also known as BMMP, is a pyrimidine derivative that has gained attention in scientific research due to its potential applications in various fields. This compound has a unique structure that makes it a promising candidate for drug development, as well as other scientific applications.
Scientific Research Applications
Corrosion Inhibition
Pyrimidine derivatives, including compounds similar to 2,6-Bis(methoxymethyl)pyrimidin-4-amine, have been studied for their corrosion inhibition properties. A study by Sarkar et al. (2020) showed that pyrimidine derivatives effectively inhibit corrosion in petroleum oil well/tubing steel in acidic environments. This indicates potential applications of 2,6-Bis(methoxymethyl)pyrimidin-4-amine in industrial corrosion protection (Sarkar et al., 2020).
Antifungal Activity
Jafar et al. (2017) researched various pyrimidine derivatives, including compounds structurally related to 2,6-Bis(methoxymethyl)pyrimidin-4-amine, for their antifungal effects. The study concluded that these derivatives can be effective antifungal agents, suggesting potential applications in pharmaceuticals or agriculture (Jafar et al., 2017).
Anticancer Properties
Kumar et al. (2019) synthesized derivatives of pyrimidines and evaluated their therapeutic potential, including anticancer activity. This suggests that 2,6-Bis(methoxymethyl)pyrimidin-4-amine could have potential applications in cancer treatment or as a basis for developing new anticancer drugs (Kumar et al., 2019).
Material Science
Zhang et al. (2005) reported the synthesis of novel polyimides derived from pyrimidine-containing monomers, suggesting that 2,6-Bis(methoxymethyl)pyrimidin-4-amine could be used in the development of new polymeric materials with unique properties (Zhang et al., 2005).
Antiangiogenic Potential
A study by Jafar and Hussein (2021) explored the antiangiogenic effects of synthetic compounds derived from pyrimidine derivatives. This indicates potential research applications of 2,6-Bis(methoxymethyl)pyrimidin-4-amine in developing treatments for diseases involving angiogenesis, like certain cancers (Jafar & Hussein, 2021).
properties
IUPAC Name |
2,6-bis(methoxymethyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-12-4-6-3-7(9)11-8(10-6)5-13-2/h3H,4-5H2,1-2H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMYXVUTBKQFPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC(=N1)COC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(methoxymethyl)pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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